Perfluorononanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

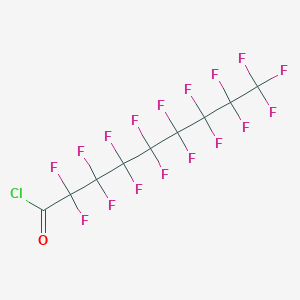

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWXHQITWLFMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9ClF17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379925 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52447-23-1 | |

| Record name | Perfluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluorononanoyl Chloride: Properties, Reactivity, and Handling

Introduction

Perfluorononanoyl chloride (PFNC), also known as heptadecafluorononanoyl chloride, is a highly fluorinated acyl chloride that serves as a critical building block in advanced chemical synthesis. Its unique properties, imparted by the long perfluoroalkyl chain, make it an indispensable reagent for introducing the C₉F₁₇ moiety into a wide range of molecules. This modification can dramatically alter the parent molecule's characteristics, enhancing properties such as chemical and thermal stability, lipophilicity, and biological activity.

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core reactivity, applications in synthesis, and essential safety protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.

Core Compound Identifiers:

-

Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride[1]

Part 1: Physical and Chemical Properties

The distinct physical characteristics of this compound are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms govern its behavior.

Physical Properties

Quantitative physical data for this compound are summarized in the table below. The high density is typical for perfluorinated compounds. Its relatively low boiling point for its molecular weight is due to weak intermolecular forces, as the electron density around the fluorine atoms is not easily polarized.

| Property | Value | Source |

| Molecular Weight | 482.52 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | [7] |

| Density | 1.731 g/cm³ | [2] |

| Boiling Point | 69 °C | [2][3] |

| Flash Point | 47.4 °C | [2] |

| Vapor Pressure | 3.12 mmHg at 25°C | [2] |

| Refractive Index | 1.293 | [2] |

| Solubility | Not specified; expected to be insoluble in water and soluble in fluorinated solvents. | [2] |

| Melting Point | N/A | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the highly reactive acyl chloride group and the inert, electron-withdrawing perfluorononyl chain.

-

Acyl Chloride Reactivity: As an acyl chloride, PFNC is highly susceptible to nucleophilic attack. It is particularly sensitive to moisture, readily hydrolyzing to the corresponding perfluorononanoic acid (PFNA) upon contact with water.[2] This reactivity is the cornerstone of its synthetic utility, allowing it to react with a wide array of nucleophiles.

-

Perfluoroalkyl Chain Influence: The C₈F₁₇ chain is exceptionally stable and chemically inert due to the strength of the C-F bond.[8] Its strong electron-withdrawing inductive effect makes the carbonyl carbon of the acyl chloride group even more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated hydrocarbon analogs.

The general reactivity workflow is visualized below, showcasing the transformation of this compound upon reaction with common nucleophiles.

Caption: General reaction pathways of this compound with nucleophiles.

Part 2: Applications in Synthesis and Drug Development

This compound is primarily used as a chemical intermediate to introduce perfluoroalkyl groups into organic compounds.[2] This process, known as perfluoroalkylation, is of significant interest in medicinal chemistry and materials science.

Rationale for Perfluoroalkylation in Drug Development

The incorporation of a perfluorononyl group can profoundly enhance the therapeutic profile of a drug candidate.[2] Key benefits include:

-

Enhanced Stability: The chemical inertness of the perfluoroalkyl chain can protect the drug molecule from metabolic degradation, increasing its half-life.[2]

-

Improved Bioavailability: By tuning the lipophilicity of a molecule, perfluoroalkylation can improve its ability to cross cell membranes.[2]

-

Modified Solubility: While highly fluorinated chains are hydrophobic, they can also be engineered into surfactants and emulsifiers, which are crucial for formulating poorly soluble drugs.[2]

Synthetic Applications

The high reactivity of the acyl chloride functional group allows for a variety of transformations, leading to diverse downstream products.[2] These reactions are fundamental to its role as a versatile synthetic intermediate.

-

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) where enhanced stability and bioavailability are desired.[2]

-

Surfactants: Serves as a raw material for producing high-performance fluorosurfactants used as detergents, wetting agents, and emulsifiers.[2]

-

Pesticides: A key component in producing certain pesticides, where the perfluoroalkyl group can enhance efficacy and selectivity.[2]

-

Fire Control Agents: Used in the production of fire-fighting foams, where the stability of the fluorinated chain creates an effective barrier to extinguish fires.[2]

Part 3: Experimental Protocols and Safe Handling

Given its hazardous nature, strict adherence to safety protocols is paramount when working with this compound. It is classified as corrosive and toxic if swallowed, causing skin and eye irritation.[1][2][3]

General Protocol for Nucleophilic Acyl Substitution (e.g., Amidation)

This protocol provides a generalized workflow for reacting this compound with an amine. Note: This is a representative protocol and must be adapted based on the specific substrate and scale.

-

Reaction Setup:

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, pyridine) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

In the dropping funnel, prepare a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography, recrystallization, or distillation as required.

-

Safety and Handling Protocol

The following workflow outlines the mandatory safety measures for handling this compound.

Caption: Mandatory safety workflow for handling this compound.

GHS Hazard Information: [1][3]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing fumes), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

-

This compound (CAS 52447-23-1) Overview. LookChem.[Link]

-

This compound. Oakwood Chemical.[Link]

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem, National Center for Biotechnology Information.[Link]

-

This compound (CAS 52447-23-1). Fluoropharm.[Link]

-

This compound [52447-23-1]. Chemsigma.[Link]

-

Synthesis of Perfluorooctanoic acid. Wikipedia.[Link]

-

Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). Cheméo.[Link]

-

Safety Data Sheet - Per- and Polyfluoroalkyl Substances (PFAS). National Institute of Standards and Technology.[Link]

-

Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Royal Society of Chemistry.[Link]

-

Perfluorooctanoyl chloride | C8ClF15O. PubChem, National Center for Biotechnology Information.[Link]

-

Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry.[Link]

-

Physical and Chemical Properties – PFAS. Interstate Technology & Regulatory Council.[Link]

-

Perfluoropropionyl chloride | C3ClF5O. PubChem, National Center for Biotechnology Information.[Link]

-

Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Center for Biotechnology Information.[Link]

-

Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs). National Center for Biotechnology Information.[Link]

- Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.

Sources

- 1. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 5. 52447-23-1 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound [52447-23-1] | Chemsigma [chemsigma.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Introduction: The Role of Perfluorinated Acyl Chlorides in Modern Chemistry

An In-depth Technical Guide: Perfluorononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (PFNC) is a highly reactive organofluorine compound that serves as a critical building block in synthetic chemistry. Its structure is characterized by a nine-carbon chain fully saturated with fluorine atoms, terminating in an acyl chloride functional group. This unique combination of a stable, lipophilic perfluorinated tail and a highly reactive chemical handle makes it an invaluable reagent for introducing the heptadecafluorononyl moiety into a wide range of molecules. For professionals in drug development and materials science, the strategic incorporation of such perfluoroalkyl chains can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and improving bioavailability. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application, grounded in established chemical principles.

Core Identification and Molecular Structure

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is unambiguously identified by its CAS Registry Number.

-

Synonyms : Heptadecafluorononanoyl chloride, Perfluoropelargonic acid chloride[1][5][6]

-

IUPAC Name : 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride[6]

The molecular structure consists of a C8 perfluoroalkyl chain attached to a carbonyl chloride group. The extensive fluorination creates a strong inductive effect, withdrawing electron density from the carbonyl carbon and making it exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dominated by its fluorinated nature, leading to a high molecular weight and density, with limited intermolecular forces beyond dispersion forces.

| Property | Value | Source |

| Molecular Weight | 482.52 g/mol | [1][2][6][7] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 69 °C | [1][7] |

| Density | 1.731 g/cm³ | [1] |

| Refractive Index | 1.293 | [1] |

| Flash Point | 47.4 °C | [1] |

| Vapor Pressure | 3.12 mmHg at 25°C | [1] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, perfluorononanoic acid (PFNA), or its salts. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The high purity required for pharmaceutical and research applications necessitates a robust and clean conversion. A general pathway involves reacting the starting fluorine-containing carboxylate with an appropriate acylating chlorination reagent.[1]

Caption: Generalized Synthetic Workflow for this compound.

Reactivity

The primary utility of this compound lies in its high reactivity as an acylating agent.

-

Reaction with Nucleophiles : It readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water.

-

Moisture Sensitivity : The reaction with water leads to rapid hydrolysis back to perfluorononanoic acid and hydrochloric acid.[1] This necessitates handling the compound under anhydrous (moisture-free) conditions to preserve its integrity and prevent the release of corrosive HCl gas.

-

Electrophilicity : The C₉F₁₇- group's powerful electron-withdrawing nature makes the carbonyl carbon highly electrophilic, driving reactions even with weak nucleophiles.

Applications in Research and Drug Development

The incorporation of perfluoroalkyl chains into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8] this compound is a key reagent for achieving this modification.

-

Pharmaceutical Intermediate : It is used to attach the C₉F₁₇- group to a drug candidate.[1] This modification can:

-

Increase Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the perfluorinated tail resistant to metabolic degradation by enzymes such as Cytochrome P450s.

-

Enhance Bioavailability and Lipophilicity : The fluorinated chain can improve a drug's ability to cross lipid membranes, which is crucial for absorption and distribution, including passage across the blood-brain barrier.[1][8]

-

Modulate Acidity/Basicity : The inductive effect can alter the pKa of nearby functional groups, which can be used to fine-tune solubility and receptor binding.

-

-

Surfactant Synthesis : It serves as a precursor for manufacturing high-performance fluorosurfactants used in applications requiring extreme stability and surface tension reduction.[1]

-

Other Industries : It also finds use as an intermediate in the synthesis of specialized pesticides and as a component in fire-fighting foams, where the stability of the perfluorinated chain is highly valued.[1]

Experimental Protocol: Synthesis of a Perfluorononanamide

This section provides a representative, self-validating protocol for the acylation of a primary amine with this compound. The causality for each step is explained to ensure scientific integrity.

Objective : To synthesize N-benzyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide.

Materials :

-

This compound (PFNC)

-

Benzylamine

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup (Anhydrous Conditions) :

-

Action : A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.

-

Causality : Acyl chlorides are highly moisture-sensitive.[1] Excluding atmospheric water is critical to prevent hydrolysis of the starting material, which would reduce yield and generate corrosive HCl.

-

-

Reagent Addition :

-

Action : To the flask, add anhydrous DCM (30 mL), benzylamine (1.0 eq), and anhydrous triethylamine (1.2 eq). Cool the stirring solution to 0 °C in an ice bath.

-

Causality : DCM is a suitable aprotic solvent that will not react with the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine starting material and rendering it non-nucleophilic. Cooling the reaction controls the initial exotherm.

-

-

Acylation Reaction :

-

Action : Add this compound (1.05 eq) dissolved in anhydrous DCM (10 mL) dropwise to the cooled solution over 15 minutes via a dropping funnel. After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Causality : Dropwise addition prevents a rapid temperature increase from the exothermic reaction. Using a slight excess of the acyl chloride ensures the complete consumption of the more valuable amine. Stirring for 2 hours allows the reaction to proceed to completion.

-

-

Reaction Quench and Workup :

-

Action : Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Causality : The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer before the final drying step.

-

-

Drying and Solvent Removal :

-

Action : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality : MgSO₄ is a drying agent that removes residual water. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.

-

-

Purification and Validation :

-

Action : Purify the crude solid by recrystallization or column chromatography. Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

-

Causality : Purification removes any remaining impurities. Spectroscopic and spectrometric analysis provides definitive proof of the target molecule's identity, validating the success of the synthesis.

-

Caption: Experimental Workflow for Amide Synthesis using PFNC.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, toxic if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][6][7]

-

Handling :

-

Always handle in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[9] In case of contact, flush the affected area immediately with copious amounts of water.[10]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Crucially, store away from moisture and water, as it reacts to produce corrosive gas.[1]

-

The compound is designated under UN 2810, indicating it is a toxic and corrosive liquid that requires appropriate transportation and disposal procedures.[1][2]

-

References

-

LookChem. Cas 52447-23-1, this compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Wikipedia. Perfluorooctanoic acid. [Link]

-

Fluoropharm. 52447-23-1 | this compound. [Link]

-

Chemsigma. This compound [52447-23-1]. [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]

-

Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). [Link]

-

NIST. Perfluorooctanoyl chloride - NIST WebBook. [Link]

-

PubChem. Perfluorooctanoyl chloride. [Link]

-

NIST. Perfluorooctanoyl chloride - Mass Spectrum. [Link]

-

Mei, H., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

NIH. Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine. [Link]

-

NIST. Perfluorooctanoyl chloride - Phase change data. [Link]

- Google Patents. Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]

-

PubChem. Perfluoropropionyl chloride. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 4. 52447-23-1 | this compound - Fluoropharm [fluoropharm.com]

- 5. This compound [52447-23-1] | Chemsigma [chemsigma.com]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 52447-23-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

Introduction: The Role and Properties of a Key Fluorinated Building Block

An In-Depth Technical Guide to the Synthesis and Reactivity of Perfluorononanoyl Chloride

This compound, with the chemical formula C₉ClF₁₇O, is a highly reactive acyl chloride that serves as a critical intermediate in organofluorine chemistry.[1][2][3][4][5] Its structure is characterized by a C8F17 perfluoroalkyl chain attached to a carbonyl chloride group. This potent combination of a highly electron-withdrawing "fluorous" tail and a reactive acyl chloride head makes it an invaluable reagent for introducing the perfluorononyl moiety into a wide range of molecules.

The incorporation of perfluoroalkyl chains can dramatically alter the physicochemical properties of parent molecules. Judicious placement of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, making it a powerful strategy in drug design.[6][7] Consequently, this compound is a key building block in the synthesis of advanced pharmaceuticals, specialty surfactants, high-performance polymers, and fire-fighting foams.[1] This guide provides a detailed exploration of its synthesis, core reactivity, and the practical considerations necessary for its effective and safe use in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₉ClF₁₇O | [1][2][3] |

| Molecular Weight | 482.52 g/mol | [1][5] |

| CAS Number | 52447-23-1 | [1][3][4] |

| Appearance | Colorless Liquid | [8] |

| Boiling Point | 69 °C | [1] |

| Density | 1.731 g/cm³ | [1] |

| Hazard Class | CORROSIVE, TOXIC | [1][2] |

Part 1: Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, perfluorononanoic acid (PFNA), or its salt. The choice of chlorinating agent is critical to ensure high yield and purity.

Causality in Reagent Selection

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the preferred reagents for this transformation.[9][10][11]

-

Thionyl Chloride (SOCl₂): This reagent is highly effective and cost-efficient. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[12] This simplifies the purification process significantly.

-

Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl). It can sometimes provide cleaner reactions and higher yields, especially in small-scale preparations.[13]

-

Phosphorus Pentachloride (PCl₅): While also effective, PCl₅ produces a solid byproduct, phosphoryl chloride (POCl₃), which has a similar boiling point to many acyl chlorides, complicating purification.[14][15]

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory-scale synthesis of this compound from perfluorononanoic acid.

Safety First: This reaction is hazardous and must be performed in a well-ventilated fume hood. All reagents are corrosive and moisture-sensitive. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16][17]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Perfluorononanoic Acid | 464.08 | 46.4 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 26.2 g (16 mL) | 0.22 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 mL | (catalyst) |

| Anhydrous Toluene | - | 100 mL | (solvent) |

Step-by-Step Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a dropping funnel. Operate under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Charge the flask with perfluorononanoic acid (46.4 g) and anhydrous toluene (100 mL).

-

Catalyst Introduction: Add the catalytic amount of DMF (0.2 mL) to the stirred suspension.

-

Chlorination: Add thionyl chloride (16 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. The strong inductive effect of the C₈F₁₇ chain withdraws electron density, making the carbonyl carbon exceptionally susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The general mechanism involves a two-step addition-elimination process. A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion.

Caption: General mechanism of nucleophilic acyl substitution.

Hydrolysis: Reaction with Water

This compound is highly sensitive to moisture. It readily reacts with water in an exothermic reaction to hydrolyze back to perfluorononanoic acid and hydrochloric acid.[1] This reactivity underscores the necessity of handling the compound under anhydrous conditions.[16]

Reaction: C₈F₁₇COCl + H₂O → C₈F₁₇COOH + HCl

This reaction is generally considered a decomposition pathway to be avoided during storage and use, though it can be employed to quench reactions or to prepare the parent carboxylic acid.[18]

Esterification: Reaction with Alcohols

The reaction with alcohols is a cornerstone of its utility, producing highly stable perfluorinated esters. These esters are used as specialty lubricants, coatings, and intermediates for more complex molecules.

Causality in Protocol: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

It neutralizes the HCl byproduct, preventing it from catalyzing unwanted side reactions or protonating the alcohol, which would deactivate it as a nucleophile.[19][20]

-

It can act as a nucleophilic catalyst itself, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.

Experimental Protocol: Synthesis of a Perfluorononyl Ester

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 482.52 | 4.83 g | 0.010 |

| 2,2,2-Trifluoroethanol | 100.04 | 1.10 g (0.75 mL) | 0.011 |

| Pyridine | 79.10 | 0.87 g (0.89 mL) | 0.011 |

| Anhydrous Dichloromethane | - | 20 mL | (solvent) |

Step-by-Step Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,2,2-trifluoroethanol (0.75 mL) and pyridine (0.89 mL) in anhydrous dichloromethane (20 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add a solution of this compound (4.83 g) in 5 mL of dichloromethane dropwise to the stirred alcohol solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS.

-

Workup:

-

Quench the reaction with dilute HCl (1M) to remove excess pyridine.

-

Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify by column chromatography or distillation if necessary.

-

Amidation: Reaction with Amines

The formation of amides from this compound and primary or secondary amines is a rapid and often violent reaction.[21][22] This transformation is fundamental for incorporating the perfluorononyl group into biologically active molecules. The resulting amides often exhibit enhanced stability and unique pharmacological profiles.

Causality in Protocol (Schotten-Baumann Conditions): The reaction is highly exothermic and produces HCl. To manage this, two equivalents of the amine are often used.[23] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl, forming an ammonium salt.[9][21] Alternatively, an inert tertiary amine base like triethylamine can be used.[24]

Experimental Protocol: Synthesis of a Perfluorononyl Amide

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 482.52 | 4.83 g | 0.010 |

| Benzylamine | 107.15 | 2.14 g (2.18 mL) | 0.020 |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | (solvent) |

Step-by-Step Procedure:

-

Setup: In a flask under an inert atmosphere, dissolve benzylamine (2.18 mL) in anhydrous THF (20 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add a solution of this compound (4.83 g) in 10 mL of THF dropwise. A white precipitate (benzylammonium chloride) will form immediately.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup:

-

Filter the mixture to remove the ammonium salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.

-

Part 3: Applications in Drug Development and Materials Science

The unique properties imparted by the perfluorononyl group make this compound a valuable reagent in diverse fields.

-

Drug Development: Fluorination is a well-established strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6] The C₈F₁₇ group can increase lipophilicity, which may improve passage through the blood-brain barrier.[7] It also blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The introduction of this group via an amide or ester linkage allows for the fine-tuning of a drug candidate's properties.[25]

-

Materials Science: this compound is a precursor for synthesizing fluorosurfactants. These surfactants are highly effective at reducing surface tension and are used in applications ranging from detergents to high-performance fire-fighting foams.[1] It is also used to functionalize surfaces, creating materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

References

-

National Institute of Standards and Technology. SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]

-

LookChem. Cas 52447-23-1, this compound. [Link]

- Google Patents.

-

Royal Society of Chemistry. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

-

ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. [Link]

-

ScienceDirect. Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

-

National Center for Biotechnology Information. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

Michigan State University. Reactions of Alcohols. [Link]

-

Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]

-

Khan Academy. Amide formation from acyl chloride. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Taylor & Francis Online. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

-

YouTube. Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Reaction of Alcohols with PCl3 and PBr3. [Link]

-

ResearchGate. How do I form an ester using pentadflurophenol?. [Link]

-

National Center for Biotechnology Information. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]

-

ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]

-

Sci-Hub. Reactions of perfluoroalkylacetones with nucleophilic reagents. [Link]

-

INIS. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. [Link]

- Google Patents. RU2078759C1 - Method for production of chlorides of carboxylic acids.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 4. 52447-23-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Amide Synthesis [fishersci.it]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. echemi.com [echemi.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. Khan Academy [khanacademy.org]

- 24. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 25. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Perfluorononanoyl Chloride

This document provides an in-depth technical guide to the spectroscopic analysis of perfluorononanoyl chloride (C₉ClF₁₇O), a key intermediate in the synthesis of fluorinated materials. As researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural identity is paramount. This guide moves beyond a simple recitation of data, offering a field-proven perspective on how to acquire, interpret, and validate the identity and purity of this compound using mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

The protocols and interpretations herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Molecular Identity and Physicochemical Properties

This compound is a highly reactive, fluorinated acyl chloride. Its structure consists of a fully fluorinated eight-carbon chain attached to a carbonyl chloride group.

| Property | Value | Source |

| Molecular Formula | C₉ClF₁₇O | [1][2] |

| Molecular Weight | 482.52 g/mol | [1][3] |

| CAS Number | 52447-23-1 | [1][4] |

| Boiling Point | 69 °C | [3][5] |

| Synonyms | Heptadecafluorononanoyl chloride, Perfluoropelargonic acid chloride | [1][3] |

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of this compound. Given its structure, electron ionization (EI) is an effective method for generating a characteristic fragmentation pattern that serves as a molecular fingerprint.

Expertise & Experience: The Rationale for High-Resolution MS

While nominal mass EI-MS can confirm the molecular weight, high-resolution mass spectrometry (HRMS) is strongly recommended.[6] The presence of chlorine and a large number of fluorine atoms creates a distinct isotopic pattern and a significant negative mass defect, which HRMS can resolve with high accuracy, providing unambiguous confirmation of the elemental formula.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., hexane or dichloromethane).

-

Instrument Ionization Mode: Set the mass spectrometer to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library data.

-

Inlet System: Utilize a direct insertion probe or a gas chromatography (GC) inlet. A GC inlet is preferred to ensure the introduction of a pure sample into the ion source.

-

Mass Analysis: Scan a mass range from m/z 40 to 600 to ensure capture of both the molecular ion and all significant fragments.

-

Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise for low-abundance fragments.

Caption: Workflow for EI-MS analysis of this compound.

Trustworthiness: Predicted Spectrum and Fragmentation Analysis

| m/z | Predicted Fragment Ion | Interpretation |

| 482/484 | [C₉F₁₇OCl]⁺ | Molecular ion peak (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern. |

| 447 | [C₉F₁₇O]⁺ | Loss of Cl from the molecular ion. |

| 419 | [C₈F₁₇]⁺ | Loss of COCl radical, a very stable perfluoroalkyl cation. |

| 219 | [C₄F₉]⁺ | Cleavage of the perfluoroalkyl chain. |

| 131 | [C₃F₅]⁺ | Further fragmentation. |

| 69 | [CF₃]⁺ | Terminal trifluoromethyl group; often the base peak. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an indispensable, rapid technique for confirming the presence of the key functional groups in this compound: the acid chloride carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol followed by hexane) after analysis.

Authoritative Grounding: Interpreting the IR Spectrum

The IR spectrum of perfluorinated compounds is dominated by intense C-F stretching vibrations.[9] The analysis is guided by the ATR-IR spectrum of the similar compound, pentadecafluorooctanoyl chloride.[10]

| Wavenumber (cm⁻¹) | Predicted Vibration | Significance |

| ~1780-1815 | C=O Stretch (Acid Chloride) | Diagnostic Peak. The high frequency is characteristic of an acid chloride, shifted higher than a typical ketone due to the electronegative chlorine. |

| 1100-1350 | C-F Stretches | A series of very strong, complex, and overlapping bands. This region confirms the perfluorinated nature of the molecule.[9][11] |

| ~700-900 | C-Cl Stretch / CF₂ vibrations | Weaker absorptions confirming the presence of the carbon-chlorine bond and other skeletal vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms. For this compound, both ¹⁹F and ¹³C NMR are essential.

Expertise & Experience: The Power of ¹⁹F NMR

Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high sensitivity, which is close to that of protons.[12] Its vast chemical shift range (~400 ppm) provides excellent signal dispersion, allowing for the clear resolution of magnetically non-equivalent fluorine atoms within the molecule.[13][14]

Caption: Structure of this compound with predicted ¹⁹F NMR chemical shift regions.

Experimental Protocol: ¹⁹F and ¹³C NMR

-

Sample Preparation: Prepare a solution of ~20-30 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

-

Internal Standard: For ¹⁹F NMR, while not always necessary due to the distinct chemical shifts, trifluorotoluene can be used as an internal reference. For ¹³C NMR, the solvent peak (CDCl₃ at ~77.16 ppm) serves as the reference.

-

Instrument Parameters (¹⁹F NMR):

-

Acquire the spectrum on a spectrometer with a fluorine-capable probe.

-

Set the spectral width to cover the expected range (e.g., from -70 to -140 ppm).

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

-

Instrument Parameters (¹³C NMR):

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower sensitivity of ¹³C and the signal splitting by fluorine (C-F coupling).

-

Trustworthiness: Predicted NMR Data Analysis

The electron-withdrawing effect of the carbonyl group is key to interpreting the NMR spectra. It deshields adjacent nuclei, causing them to appear at a higher chemical shift (further downfield).

¹⁹F NMR Predicted Chemical Shifts

The chemical shifts are predicted relative to CFCl₃ (0 ppm) and are based on data from similar fluorinated compounds.[15][16]

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Rationale |

| CF₃ (Terminal) | ~ -81.0 | Least affected by the carbonyl group; typical for a terminal CF₃ group in a long chain. |

| -CF₂- (Chain, 6 groups) | ~ -122.0 to -126.0 | A complex, overlapping multiplet representing the bulk of the perfluoroalkyl chain. |

| -CF₂- (Alpha to C=O) | ~ -118.0 | Most deshielded of the CF₂ groups due to its proximity to the strongly electron-withdrawing carbonyl group. |

¹³C NMR Predicted Chemical Shifts

The spectrum will show carbons heavily influenced by fluorine, resulting in triplets or more complex multiplets due to C-F coupling and large downfield shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 160-165 | Typical for an acid chloride carbonyl carbon. |

| -CF₂- (Alpha to C=O) | ~ 115-120 (triplet) | Significantly deshielded by both the adjacent carbonyl and the attached fluorine atoms. |

| -CF₂- (Chain) & CF₃ | ~ 108-118 | A series of overlapping multiplets characteristic of a perfluoroalkyl chain. |

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and NMR data. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy provides a rapid check for the essential acid chloride and perfluoroalkyl functional groups. Finally, ¹⁹F and ¹³C NMR deliver an unambiguous confirmation of the atomic connectivity and structural integrity. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently validate the identity and purity of this critical fluorinated building block.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 52447-23-1, this compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

- Deml, D. C., et al. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Chemosphere, 307(Pt 3), 135837.

- McCord, J. P., & Strynar, M. J. (2019). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. Environmental Science & Technology, 53(9), 4717–4727.

-

National Institute of Standards and Technology (NIST). (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Wadhwani, P., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 134(32), 13504–13511.

- Pilet, T., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(40), 18434–18441.

-

University of Potsdam. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Defense Technical Information Center. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Retrieved from [Link]

-

Reiner, J. L., & O'Connell, S. G. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Retrieved from [Link]

- Calafat, A. M., et al. (2019). Per- and polyfluoroalkyl substances and fluorinated alternatives in urine and serum by on-line solid phase extraction-liquid chromatography-tandem mass spectrometry. Chemosphere, 231, 36-44.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). p-Fluorobenzoyl chloride. SpectraBase. Retrieved from [Link]

-

Sigma-Aldrich Co. LLC. (n.d.). Pentadecafluorooctanoyl chloride. SpectraBase. Retrieved from [Link]

Sources

- 1. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 3. lookchem.com [lookchem.com]

- 4. 52447-23-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoyl chloride [webbook.nist.gov]

- 8. Perfluorooctanoyl chloride [webbook.nist.gov]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. osti.gov [osti.gov]

Solubility of Perfluorononanoyl chloride in common organic solvents

An In-depth Technical Guide to the Solubility of Perfluorononanoyl Chloride in Common Organic Solvents

Abstract

This compound (C₉ClF₁₇O) is a pivotal intermediate in synthesizing a range of fluorinated materials, including pharmaceuticals, surfactants, and fire control agents.[1] Its utility is fundamentally governed by its behavior in solution, yet a comprehensive guide on its solubility has been conspicuously absent from the literature. This technical guide addresses this gap by providing researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. We move beyond simple data reporting to explain the causal mechanisms behind its solubility profile, emphasizing the interplay between its unique molecular structure and solvent properties. This document provides a theoretical framework, a qualitative solubility summary, and a robust, self-validating experimental protocol for quantitative solubility determination, ensuring both scientific integrity and practical applicability.

Introduction: The Critical Role of Solvent Selection

This compound is characterized by two chemically distinct moieties: a highly reactive acyl chloride functional group (-COCl) and a long, chemically inert, and lipophobic heptadecafluorononyl chain (-C₈F₁₇). This duality dictates its reactivity and physical properties, making solvent selection a non-trivial exercise that directly impacts reaction yield, purity, and safety. An improper solvent choice can lead to violent reactions, sample degradation, or insolubility, compromising experimental outcomes. This guide provides the expertise-driven insights necessary to make informed decisions for dissolving and utilizing this versatile synthetic building block.

Physicochemical Properties of this compound

A molecule's intrinsic properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉ClF₁₇O | [1] |

| Molecular Weight | 482.52 g/mol | [2] |

| Appearance | Colorless liquid (inferred) | [3] |

| Density | ~1.731 g/cm³ | [1] |

| Boiling Point | 69 °C (Note: This value may be for a specific pressure; the C8 analogue boils at 130-132°C) | [1][3] |

| Key Structural Features | Electrophilic carbonyl carbon; large, sterically hindering, and electron-withdrawing perfluoroalkyl chain. | N/A |

| Reactivity | Highly sensitive to moisture and protic solvents; corrosive.[1][4] Reacts violently with water.[5] |

Core Principles of Solubility

Direct quantitative solubility data for this compound is scarce in published literature.[1] Therefore, a predictive understanding based on fundamental chemical principles is essential.

Beyond "Like Dissolves Like": The Fluorous Effect

While the principle of "like dissolves like" is a useful starting point, it is insufficient for highly fluorinated compounds. The perfluorononyl chain is not merely nonpolar; it is also lipophobic, meaning it has a low affinity for hydrocarbon-based nonpolar solvents. This phenomenon gives rise to a third phase preference known as the "fluorous phase."[6]

-

Polar Head: The acyl chloride group (-COCl) is highly polar and electrophilic.

-

Nonpolar/Lipophobic Tail: The -C₈F₁₇ chain is nonpolar but does not interact favorably with hydrocarbon solvents.

This dual nature means that ideal solvents must effectively solvate both ends of the molecule or be specifically designed for fluorinated compounds.

Critical Distinction: Dissolution vs. Reaction (Solvolysis)

The paramount consideration for this compound is the high reactivity of the acyl chloride group.[5] It is crucial to distinguish between physical dissolution (where the solute is dispersed in the solvent and can be recovered unchanged) and solvolysis (a chemical reaction where the solvent acts as a nucleophile).

-

Inert Solvents: Aprotic solvents (lacking acidic protons) are required for true physical dissolution.

-

Reactive Solvents: Protic solvents (e.g., water, alcohols, amines) will react with the acyl chloride group to form the corresponding carboxylic acid, esters, or amides, respectively.[7][8] In these cases, the substance does not "dissolve" but is consumed in a chemical transformation.

Qualitative Solubility Profile in Common Organic Solvents

Based on the principles outlined above, the following table provides a qualitative and predictive guide to the solubility of this compound. These predictions are grounded in chemical theory and are intended to guide initial solvent screening.

| Solvent Class | Examples | Predicted Solubility | Rationale and Causality |

| Aprotic, Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Poor to Very Poor | While these solvents are nonpolar, the lipophobicity of the extensive perfluoroalkyl chain prevents favorable interaction, leading to immiscibility.[6] |

| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Fair to Good | These are the recommended solvents for inert applications. The polar nature of the solvent can solvate the electrophilic acyl chloride head, while the organic character can accommodate the fluoroalkyl chain to some extent. Stability in some aprotic polar solvents like DMSO and ACN should be verified, as related PFAS compounds have shown degradation over time.[9] |

| Protic, Polar | Water, Methanol, Ethanol | Reactive (Not Soluble) | These solvents act as nucleophiles, rapidly attacking the acyl chloride to form perfluorononanoic acid (from water) or methyl/ethyl perfluorononanoate (from alcohols).[5][8] The process is an irreversible chemical reaction, not dissolution. |

| Protic, Basic | Ammonia, Primary/Secondary Amines | Reactive (Not Soluble) | These are strong nucleophiles that will readily react to form the corresponding perfluorononanoamide.[8] The reaction is typically rapid and exothermic. |

| Fluorous | Perfluorohexane, Perfluorodecalin | Excellent | These solvents are specifically designed to dissolve fluorinated compounds. The intermolecular forces between the solvent and the perfluoroalkyl chain are highly favorable, leading to high miscibility.[10] |

Experimental Protocol: Quantitative Determination of Solubility

Given the absence of published data, this section provides a self-validating, step-by-step protocol for researchers to determine the solubility of this compound accurately and safely.

Safety Precautions & Handling

-

Hazard Profile: this compound is corrosive, toxic if swallowed, and causes severe skin and eye irritation.[2][4] It reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[5]

-

Required PPE: Work in a certified chemical fume hood at all times. Wear nitrile gloves (or equivalent), splash-proof safety goggles, and a flame-resistant lab coat.[3][11]

-

Handling: Use dry glassware and syringes. Conduct all transfers under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from ambient moisture.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous-grade organic solvents

-

Inert gas supply (N₂ or Ar) with manifold

-

Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks, syringes)

-

Analytical balance (readable to 0.1 mg)

-

Constant temperature shaker/incubator

-

Gas-tight syringes and needles

-

0.2 µm PTFE syringe filters

Step-by-Step Methodology

This protocol uses the gravimetric method, a reliable technique for determining the solubility of a solid or liquid solute.

-

Preparation of Saturated Solution:

-

Tare a dry 4 mL glass vial with a PTFE-lined cap.

-

Add approximately 2 mL of the desired anhydrous solvent to the vial.

-

Under an inert atmosphere, add this compound dropwise to the solvent until a persistent second phase (undissolved liquid) is observed at the bottom of the vial. This ensures an excess of solute, creating a saturated solution.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours. This ensures that the dissolution equilibrium is fully reached.

-

-

Sample Collection and Analysis:

-

Pre-weigh several clean, dry 2 mL vials (one for each sample). Record the weights.

-

After equilibration, let the vials stand undisturbed for 2 hours to allow the excess solute to settle completely.

-

Carefully draw 0.5 mL of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. The filter removes any suspended microdroplets. Crucially, do not disturb the bottom layer of undissolved solute.

-

Dispense the filtered supernatant into one of the pre-weighed vials. Immediately cap it and record the exact volume transferred.

-

Accurately weigh the vial containing the aliquot of the saturated solution. The difference between this weight and the empty vial weight gives the mass of the solution.

-

-

Solvent Evaporation and Final Weighing:

-

Place the vials in the fume hood and gently evaporate the solvent under a slow stream of inert gas at room temperature. Avoid heating, as this compound has a relatively low boiling point.

-

Once the solvent is fully evaporated, place the vials in a vacuum desiccator for at least 4 hours to remove any residual solvent traces.

-

Weigh the vials containing the non-volatile solute residue. The difference between this weight and the initial empty vial weight is the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL): Solubility = (Mass of Residue [g] / Volume of Aliquot [mL]) * 100

-

Solubility ( g/100 g solvent): Mass of Solvent = Mass of Solution - Mass of Residue Solubility = (Mass of Residue [g] / Mass of Solvent [g]) * 100

-

Visualization of Key Workflows

Solvent Selection Logic

The following diagram outlines the decision-making process for selecting an appropriate solvent system based on the intended application.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Solubility Measurement

This diagram provides a visual summary of the quantitative experimental protocol described in Section 5.

Caption: Step-by-step workflow for quantitative solubility determination.

Conclusion

References

-

This compound - LookChem. [Link]

-

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride - PubChem. [Link]

-

Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8) - Cheméo. [Link]

-

PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. [Link]

-

Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? - Chemistry Stack Exchange. [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. [Link]

-

Solubility of KF in four organic solvents and thermodynamic dissolution functions - Semantic Scholar. [Link]

-

SAFETY DATA SHEET - NIST. [Link]

- Solvents for fluorinated polymers - US5290846A - Google P

-

an introduction to acyl chlorides (acid chlorides) - Chemguide. [Link]

-

Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? - Reddit. [Link]

-

Chemistry Acid Chloride - sathee jee. [Link]

-

Perfluorononanoic acid - Wikipedia. [Link]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. [Link]

-

Preparations and Reactions of Acyl Chlorides - YouTube. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 8. youtube.com [youtube.com]

- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Perfluorononanoyl Chloride

Abstract

Perfluorononanoyl chloride (C₉ClF₁₇O) is a pivotal intermediate in synthesizing a range of high-performance materials, including pharmaceuticals, surfactants, and fire control agents.[1] Its efficacy in these applications is intrinsically linked to its chemical stability. However, its thermal lability presents significant challenges in process chemistry, storage, and handling. This guide provides a comprehensive analysis of the thermal stability of this compound, delineating its primary decomposition pathways, the influence of environmental factors, and robust analytical methodologies for its characterization. We will explore the mechanistic underpinnings of its degradation, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its safe and effective utilization.

Introduction: The Significance of Thermal Stability

This compound, a derivative of perfluorononanoic acid (PFNA), belongs to the class of per- and polyfluoroalkyl substances (PFAS) characterized by a fully fluorinated carbon backbone.[2] This structure imparts unique properties, such as high thermal and chemical resistance, which are leveraged in various industrial applications.[1] However, the acyl chloride functional group introduces a reactive site susceptible to thermal and hydrolytic degradation.

Understanding the thermal decomposition threshold and pathways of this compound is critical for several reasons:

-

Process Safety: Uncontrolled thermal decomposition can lead to pressure buildup in reactors and the release of hazardous and corrosive byproducts.

-

Product Purity: Degradation during synthesis or storage can introduce impurities, affecting the yield and quality of the final product.

-

Regulatory Compliance: The decomposition of PFAS compounds is under intense scrutiny due to the environmental persistence and potential toxicity of certain degradation products.[3]

This guide will provide a foundational understanding of these aspects, grounded in established chemical principles and analytical techniques.

Physicochemical Properties and Inherent Stability

The stability of this compound is a direct consequence of its molecular structure. The high electronegativity of fluorine atoms creates strong carbon-fluorine (C-F) bonds, rendering the perfluoroalkyl chain exceptionally stable. However, the acyl chloride group (-COCl) is the molecule's reactive center.

| Property | Value | Source |

| Molecular Formula | C₉ClF₁₇O | [1][2][4] |

| Molecular Weight | 482.52 g/mol | [1][2] |

| Boiling Point | 69 °C | [1][4] |

| Density | 1.731 g/cm³ | [1] |

| Vapor Pressure | 3.12 mmHg at 25°C | [1] |

| Flash Point | 47.4°C | [1] |

Data compiled from various chemical suppliers and databases.

The molecule's primary vulnerability lies in the C-Cl and C-C bonds adjacent to the carbonyl group. The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and influencing its thermal decomposition pathways.[5][6]

Mechanisms of Thermal and Chemical Decomposition

The decomposition of this compound can proceed through several pathways, heavily influenced by temperature, moisture, and the presence of catalysts.

Primary Thermal Decomposition: Decarbonylation

In anhydrous and inert conditions, the principal thermal decomposition pathway for acyl chlorides is decarbonylation—the loss of a carbon monoxide (CO) molecule. This process is typically initiated by the homolytic cleavage of the C-C bond between the perfluoroalkyl chain and the carbonyl group.

Caption: Primary thermal decomposition pathway via decarbonylation.

This radical-driven process can lead to a variety of secondary reactions, resulting in a complex mixture of shorter-chain perfluoroalkanes and other halogenated compounds.

Hydrolytic Decomposition: A Critical Consideration

This compound is highly sensitive to moisture.[1] It reacts readily, often violently, with water to hydrolyze back to its parent carboxylic acid, perfluorononanoic acid (PFNA), and hydrochloric acid (HCl).[5][7]

Reaction: C₈F₁₇COCl + H₂O → C₈F₁₇COOH + HCl

This reaction is of paramount importance for two reasons:

-

Safety Hazard: The generation of corrosive HCl gas can damage equipment and poses a significant inhalation hazard.[8][9]

-

Altered Thermal Profile: The resulting PFNA has a different and more complex thermal decomposition profile than the acyl chloride. Studies on similar perfluorinated carboxylic acids (PFCAs) show they decompose at elevated temperatures via HF elimination and decarboxylation, forming a series of shorter-chain perfluoroolefins and other fluorinated compounds.[10][11][12]

Due to its hygroscopic nature, even trace amounts of moisture in the reaction environment or storage container can initiate this process, compromising the integrity of the compound.

Experimental Analysis of Thermal Stability

To quantitatively assess the thermal stability of this compound, a combination of thermoanalytical techniques is employed. Evolved Gas Analysis (EGA), which couples Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), is the gold standard.[3][13]

Workflow for TGA-MS Analysis

The TGA-MS workflow provides quantitative data on mass loss as a function of temperature while simultaneously identifying the chemical nature of the evolved gases.[13]

Caption: Experimental workflow for TGA-MS analysis.

Detailed Experimental Protocol: TGA

-

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Thermal Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record mass loss and temperature continuously throughout the experiment.

-

Expected Decomposition Products and Their Signatures

The TGA-MS analysis of this compound is expected to reveal a multi-step decomposition profile, particularly if trace moisture is present.

| Expected Product | Chemical Formula | Expected m/z (Mass Spec) | Notes |

| Carbon Monoxide | CO | 28 | Primary product of decarbonylation. |

| Hydrochloric Acid | HCl | 36, 38 | Indicates hydrolysis has occurred. |

| This compound | C₉ClF₁₇O | 482 (M+), fragments | Parent molecule evaporation. |

| Perfluorononanoic Acid | C₉F₁₇O₂H | 464 (M+), fragments | Product of hydrolysis. |

| Shorter Perfluoroalkyl Fragments | CₓFᵧ⁺ | Various | From C-C bond scission of the perfluoroalkyl chain.[14] |

Factors Influencing Stability and Safe Handling

The practical stability of this compound is not just an intrinsic property but is heavily influenced by its environment.

-

Temperature: Elevated temperatures are the primary driver of decomposition. Storage should be in a cool, well-ventilated area, away from heat sources.[8]

-

Moisture: As a highly moisture-sensitive compound, it must be handled under anhydrous conditions.[1] Use of a dry, inert atmosphere (e.g., nitrogen or argon) for transfers and reactions is mandatory.

-

Material Compatibility: Avoid storage in containers that can be corroded by HCl, which will form upon exposure to ambient moisture. Glass or compatible polymer-lined containers are recommended.

-

Personal Protective Equipment (PPE): Due to its corrosive and toxic nature, handling requires stringent safety protocols.[2][4] Always use chemical-resistant gloves, splash goggles, a face shield, and a lab coat in a well-ventilated fume hood.[9][15]

Conclusion